molecular formula C21H28N4O2 B5646832 4-(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

4-(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No. B5646832
M. Wt: 368.5 g/mol
InChI Key: PEMJRLDMGKOBFN-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that incorporate elements of cyclohexyl, phenyl, triazole, methoxyethyl, and pyrrolidinone moieties. Such compounds are often synthesized for their unique chemical and physical properties, which can be tailored for various applications in material science, pharmaceuticals (excluding drug use and dosage information as requested), and organic chemistry research.

Synthesis Analysis

While specific synthesis details for the compound are not directly available, compounds with similar structures, such as triazole derivatives, are typically synthesized through multi-step organic reactions. These often involve the initial formation of triazole rings via click chemistry, such as the Huisgen cycloaddition, followed by further functionalization with appropriate reagents to introduce the cyclohexyl, phenyl, and methoxyethyl groups into the molecule. Methods like microwave irradiation without solvent have been highlighted for their efficiency and environmental benefits in synthesizing related compounds (C. Kavitha et al., 2006).

Molecular Structure Analysis

The molecular structure of triazole derivatives and related compounds can be characterized using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. Such studies reveal the geometry around the triazole ring, the conformation of the cyclohexyl and pyrrolidinone rings, and the orientation of substituents, which are crucial for understanding the compound's chemical behavior and properties. For instance, analysis of similar compounds has shown how the orientation of substituent groups affects molecular packing and hydrogen bonding patterns in the crystal structure (L. Mazur et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of the triazole ring and the functional groups attached to it. Triazoles are known for their ability to participate in various chemical reactions, including nucleophilic substitution reactions with different amines or alcohols, which can alter the compound's properties or lead to the synthesis of derivatives with specific functionalities. The cyclohexyl and phenyl groups contribute to the compound's hydrophobic character, while the methoxyethyl and pyrrolidinone portions can introduce polar characteristics, affecting its solubility and interaction with other molecules.

Physical Properties Analysis

The physical properties of the compound, such as melting point, solubility, and crystallinity, are determined by its molecular structure. For example, the presence of both hydrophobic (cyclohexyl and phenyl) and polar (methoxyethyl and pyrrolidinone) groups in the molecule can influence its solubility in different solvents, which is critical for its application in various fields. X-ray crystallography studies also provide insights into the compound's crystal packing, which can affect its melting point and stability (J. Conradie et al., 2018).

properties

IUPAC Name

4-(2-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-27-13-12-24-15-17(14-19(24)26)21-22-20(16-8-4-2-5-9-16)23-25(21)18-10-6-3-7-11-18/h2,4-5,8-9,17-18H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMJRLDMGKOBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)C2=NC(=NN2C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

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